molecular formula C16H25N3O3S B4544604 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide

Cat. No.: B4544604
M. Wt: 339.5 g/mol
InChI Key: YDOAIQSWEFKRHP-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a sulfonyl group and a propyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethylphenyl)sulfonyl]-1,2-dimethylbenzene
  • 1-(2-((2,4-dimethylphenyl)sulfonyl)phenyl)piperazine hydrochloride

Uniqueness

4-[(3,4-dimethylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide stands out due to its unique combination of a sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-propylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-7-17-16(20)18-8-10-19(11-9-18)23(21,22)15-6-5-13(2)14(3)12-15/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOAIQSWEFKRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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